2-Bromo-5-(tert-butyl)pyrazine
Overview
Description
2-Bromo-5-(tert-butyl)pyrazine is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at opposite positions in the ring. The presence of a bromine atom and a tert-butyl group on the pyrazine ring makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
It’s known that bromopyrazines are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various depending on the specific reaction conditions and the other reactants involved.
Mode of Action
The mode of action of 2-Bromo-5-(tert-butyl)pyrazine is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between two different organic groups, one of which is typically a boron compound. The bromopyrazine compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .
Pharmacokinetics
Its physical and chemical properties such as boiling point (2543±200 °C) and density (1293±006 g/cm3) have been predicted . These properties, along with others like solubility and stability, would influence its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of this compound’s action would be highly dependent on the specific context of its use. As a reagent in Suzuki–Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst . Furthermore, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-(tert-butyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in kinase inhibition, which is crucial for regulating various cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to inhibit specific kinases makes it a potential candidate for therapeutic applications, particularly in oncology .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with kinase enzymes can lead to altered phosphorylation states of key signaling proteins, thereby impacting downstream signaling cascades. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins. These effects collectively contribute to changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with kinase enzymes results in the inhibition of their catalytic activity, thereby preventing the phosphorylation of target proteins. This inhibition can have downstream effects on various cellular processes, including cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as kinase inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, its inhibition of kinase enzymes can impact metabolic pathways regulated by phosphorylation events. Additionally, this compound may interact with other metabolic enzymes, affecting the synthesis and degradation of key metabolites. These interactions contribute to the overall metabolic profile of cells exposed to this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, specific transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester it in particular cellular compartments. These interactions determine the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins. The subcellular distribution of this compound is essential for understanding its precise mechanisms of action and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Bromo-5-(tert-butyl)pyrazine typically involves the bromination of 5-(tert-butyl)pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar brominating agents and catalysts but are optimized for large-scale production.
Chemical Reactions Analysis
2-Bromo-5-(tert-butyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents, leading to the formation of substituted pyrazines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst, forming carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted pyrazines.
Scientific Research Applications
2-Bromo-5-(tert-butyl)pyrazine has several applications in scientific research:
Comparison with Similar Compounds
2-Bromo-5-(tert-butyl)pyrazine can be compared to other substituted pyrazines, such as:
2-Bromo-5-(tert-butyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-(tert-Butyl)-5-bromopyrazole: Another brominated pyrazole with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in synthesis and research.
Properties
IUPAC Name |
2-bromo-5-tert-butylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHMSITSVLZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-69-8 | |
Record name | 2-bromo-5-(tert-butyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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